molecular formula C15H8ClF6N B3036840 3-chloro-5-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]pyridine CAS No. 400082-09-9

3-chloro-5-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]pyridine

Cat. No.: B3036840
CAS No.: 400082-09-9
M. Wt: 351.67 g/mol
InChI Key: IJIZKAJGBGFITL-SNAWJCMRSA-N
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Description

3-chloro-5-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]pyridine is a useful research compound. Its molecular formula is C15H8ClF6N and its molecular weight is 351.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolopyridines: This compound is used in the synthesis of pyrazolo[1,5-a]pyridines, a process that involves azirines and demonstrates the compound's versatility in organic synthesis (Greszler & Stevens, 2009).
  • Synthesis of Pyridine Derivatives: It plays a crucial role in the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a key pyridine derivative used in the production of pesticides, highlighting its significance in agricultural chemistry (Lu Xin-xin, 2006).
  • Isomorphous Structures: Research on isomorphous structures involving the compound suggests its potential in the study of molecular structures and disorders (Swamy et al., 2013).

Applications in Organic Chemistry

  • Synthesis of Furo[3,2-c]pyridine Derivatives: It's used in synthesizing furo[3,2-c]pyridine derivatives, indicating its utility in creating complex organic molecules (Bradiaková et al., 2009).
  • Crystal Structure Analysis: Studies involving crystal structures of related compounds, such as fluazinam, provide insights into the molecular arrangements and interactions of similar compounds (Jeon et al., 2013).
  • Synthesis of Trifluoromethyl-substituted Pyrazolopyridines: The compound is instrumental in synthesizing trifluoromethyl-substituted pyrazolopyridines, underlining its importance in the development of novel organic compounds (Palka et al., 2014).

Multidisciplinary Studies

  • Heterocyclic Analogues: Research on methyl- and chloro-substituted heterocyclic analogues, following the chlorine-methyl exchange rule, demonstrates its role in studying chemical exchanges and molecular behavior (Sagar et al., 2017).
  • Electron Transfer in Functional Dyes: The compound's derivatives have been explored for their potential in electron transfer, highlighting its application in the development of functional dyes and molecular reporters (Rurack & Bricks, 2001).

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF6N/c16-12-7-11(15(20,21)22)8-23-13(12)5-4-9-2-1-3-10(6-9)14(17,18)19/h1-8H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIZKAJGBGFITL-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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